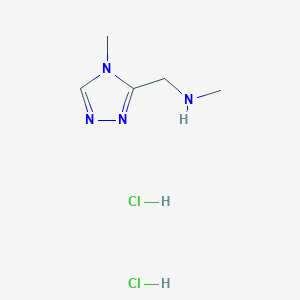
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with formaldehyde and methylamine under acidic conditions to form the intermediate N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine N-oxide.
Reduction: N-Methyl-1-(4-methyl-4H-1,2,4-dihydrotriazol-3-yl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This binding can inhibit or activate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: Similar structure but with a propyl group instead of a methyl group.
N-Methyl-1-(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: Similar structure but with an ethyl group instead of a methyl group.
N-Methyl-1-(4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the triazole ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, a compound with the CAS number 936940-65-7, belongs to the class of triazole derivatives. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Formula: C₅H₁₀N₄
- Molecular Weight: 126.16 g/mol
- CAS Number: 936940-65-7
- Purity: Varies by supplier; typically high purity is required for biological assays.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains.
The mechanism of action is thought to involve disruption of cell membrane integrity and inhibition of cell wall synthesis, similar to other triazole compounds.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. This compound has demonstrated cytotoxic effects on various cancer cell lines.
The structure–activity relationship (SAR) indicates that the presence of the triazole ring is crucial for its cytotoxic activity. Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways.
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development. -
Cytotoxicity Assessment:
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines using MTT assays. The findings revealed that it induced apoptosis in cancer cells, with a notable increase in caspase activity, indicating a mechanism involving programmed cell death.
属性
CAS 编号 |
1609407-89-7 |
|---|---|
分子式 |
C5H11ClN4 |
分子量 |
162.62 g/mol |
IUPAC 名称 |
N-methyl-1-(4-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-6-3-5-8-7-4-9(5)2;/h4,6H,3H2,1-2H3;1H |
InChI 键 |
LQSYTZABRVMIOW-UHFFFAOYSA-N |
SMILES |
CNCC1=NN=CN1C.Cl.Cl |
规范 SMILES |
CNCC1=NN=CN1C.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















